N-(5-chloro-2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Description
N-(5-chloro-2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as 5-chloro-2-hydroxy-1-phenyl-3-pyrrolidinecarboxamide, is an organic chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has been studied for its potential use in the synthesis of active pharmaceutical ingredients (APIs) and in the development of therapeutic agents. It has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosine kinase, and has been found to have potential applications in the treatment of various diseases, including cancer.
Scientific Research Applications
Stereochemistry and Pharmacological Profile
The structural analogs based on the pyrrolidin-2-one pharmacophore, including N-(5-chloro-2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, have attracted interest due to their potential in improving cognitive functions and attenuating impairment related to trauma, age, and age-related pathologies. Research highlights the importance of stereochemistry in enhancing the pharmacological profiles of such compounds. The design, synthesis, and exploration of biological activity emphasize the direct relationship between the stereoconfiguration and the biological properties of these molecules (Veinberg et al., 2015).
Antimicrobial and Antioxidant Properties
Chlorogenic acid, structurally related to the compound of interest, exhibits significant health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This review discusses chlorogenic acid's role as a nutraceutical for metabolic syndrome treatment and as a food additive due to its antimicrobial properties, making it a candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Toxicity Evaluation of Aminoxyl Radicals
A critical review of aminoxyl radicals, which share some structural features with this compound, reveals generally low toxicity and non-mutagenicity. This evaluation supports the potential safety of structurally related compounds (Sosnovsky, 1992).
Beneficial Properties and Mechanisms of Action
The review on chlorogenic acids, including their derivatives, outlines their health benefits, history, dietary sources, processing effects, bioavailability, and potential as dietary additives or drug candidates. It highlights neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, and anticarcinogenic effects, underscoring the wide range of applications for compounds with similar structures (Lu et al., 2020).
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-12-6-7-15(21)14(9-12)19-17(23)11-8-16(22)20(10-11)13-4-2-1-3-5-13/h1-7,9,11,21H,8,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXURTJOPMVIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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